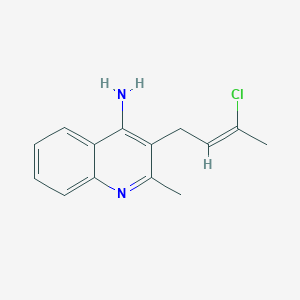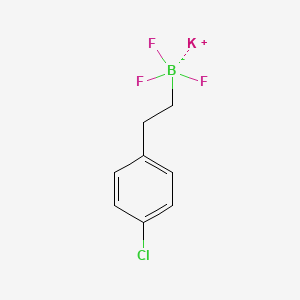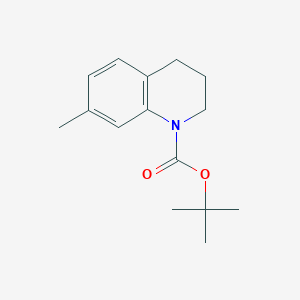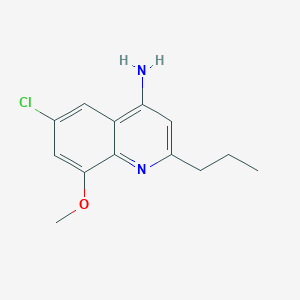
4-(Triethoxysilyl)butanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triethoxysilyl)butanimidamide is an organosilicon compound characterized by the presence of a triethoxysilyl group attached to a butanimidamide backbone. This compound is notable for its applications in various fields, including material science, chemistry, and biology, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)butanimidamide typically involves the reaction of 4-(Triethoxysilyl)butanenitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and yield of the compound. The use of catalysts such as palladium or platinum can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Triethoxysilyl)butanimidamide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts at elevated temperatures.
Substitution: Requires nucleophiles such as halides or amines and is usually conducted in organic solvents.
Major Products Formed
Hydrolysis: Produces silanol derivatives.
Condensation: Leads to the formation of siloxane polymers.
Substitution: Results in the formation of various substituted organosilicon compounds.
Scientific Research Applications
4-(Triethoxysilyl)butanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for biosensing applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane networks.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-(Triethoxysilyl)butanimidamide involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for the compound’s ability to modify surfaces and form stable polymeric networks. The molecular targets include hydroxyl groups on surfaces and other reactive sites that facilitate the formation of siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-(Triethoxysilyl)butanenitrile
- (3-Aminopropyl)triethoxysilane
- (3-Chloropropyl)triethoxysilane
Uniqueness
4-(Triethoxysilyl)butanimidamide is unique due to its combination of a triethoxysilyl group and an imidamide moiety, which imparts distinct reactivity and functionality compared to other similar compounds. This makes it particularly valuable for applications requiring surface modification and the formation of stable siloxane networks.
Properties
CAS No. |
93109-56-9 |
|---|---|
Molecular Formula |
C10H24N2O3Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
4-triethoxysilylbutanimidamide |
InChI |
InChI=1S/C10H24N2O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H3,11,12) |
InChI Key |
JPACJTKVWJHUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC(=N)N)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)


![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)



![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)





